2-Methoxyethyl chloroacetate chemical structure and bonding
2-Methoxyethyl chloroacetate chemical structure and bonding
Topic: 2-Methoxyethyl Chloroacetate: Chemical Structure, Bonding, and Pharmaceutical Utility Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Core Directive & Executive Summary
2-Methoxyethyl chloroacetate (CAS: 13361-36-9) is a bifunctional alkylating agent and esterification reagent critical to the synthesis of complex pharmaceutical intermediates. Defined by its electrophilic
This guide analyzes the molecule's structural dynamics, spectroscopic signatures, and its strategic application in medicinal chemistry, specifically in the design of prodrugs and peptidomimetics.
Molecular Architecture & Bonding
The chemical behavior of 2-methoxyethyl chloroacetate is governed by the interplay between the electron-withdrawing chloroacetate head and the solvating methoxyethyl tail.
Electronic Distribution & Reactivity
-
Electrophilic
-Carbon: The chlorine atom exerts a strong inductive effect ($ -I $), pulling electron density away from the -methylene carbon ( ). This polarization makes the methylene group highly susceptible to nucleophilic attack, facilitating rapid reactions with amines, thiols, and phenoxides. -
Ester Resonance: The carbonyl oxygen draws density from the ether oxygen, but the adjacent chlorine destabilizes the ground state, increasing the reactivity of the ester bond toward hydrolysis compared to non-halogenated analogs.
-
Chelation Potential: The terminal methoxy group ($ -OCH_3
Li^+$, ), which can influence reaction kinetics in Lewis-acid catalyzed transformations.
Structural Parameters
| Parameter | Value |
| IUPAC Name | 2-Methoxyethyl 2-chloroacetate |
| SMILES | COCCOC(=O)CCl |
| Molecular Weight | 152.58 g/mol |
| Bond Hybridization | Carbonyl C ( |
| Dipole Moment | High (due to C=O and C-Cl vectors) |
Physical & Spectroscopic Characterization
Accurate identification relies on distinct NMR and IR signatures resulting from the molecule's asymmetry and electronegative substituents.
Physical Properties Table
| Property | Data | Note |
| Appearance | Colorless, clear liquid | Hygroscopic |
| Boiling Point | 98–100 °C @ 20 mmHg | High BP due to polarity |
| Density | ~1.20 g/cm³ | Heavier than water |
| Solubility | Soluble in polar organic solvents (DCM, THF); Hydrolyzes in water |
Spectroscopic Signatures
NMR Analysis (CDCl-
4.10 ppm (s, 2H): The
protons are most deshielded due to the anisotropy of the carbonyl and the inductive effect of Chlorine. -
4.34 ppm (t, 2H): The
protons are deshielded by the ester oxygen. -
3.63 ppm (t, 2H): The
protons appear upfield relative to the ester methylene but downfield of standard alkyls due to the ether oxygen. -
3.39 ppm (s, 3H): The terminal methoxy singlet (
).
IR Spectroscopy:
-
1740–1760 cm
: Strong stretch (ester). The -chlorine shifts this frequency higher than typical aliphatic esters (~1735 cm ) due to the field effect. -
1100–1200 cm
: C-O-C ether stretching bands.
Synthesis & Manufacturing Protocol
The industrial standard for synthesis involves the direct esterification of chloroacetic acid with 2-methoxyethanol. This process is equilibrium-driven and requires water removal.
Experimental Protocol: Acid-Catalyzed Esterification
-
Reagents: Chloroacetic acid (1.0 eq), 2-Methoxyethanol (1.2 eq), p-Toluenesulfonic acid (pTsOH, 0.01 eq).
-
Solvent: Toluene or Benzene (for azeotropic water removal).
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve chloroacetic acid in toluene.
-
Addition: Add 2-methoxyethanol and catalytic pTsOH.
-
Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.
-
Completion: Reaction is complete when theoretical water volume is collected (~3-5 hours).
-
Work-up: Cool to RT. Wash organic phase with saturated
(to remove unreacted acid) and brine. -
Purification: Dry over
, filter, and concentrate. Distill under reduced pressure (vacuum distillation) to obtain the pure ester.
Critical Control Point: Temperature control is vital. Overheating (>130°C) can cause self-alkylation or polymerization of the chloroacetate.
Reactivity & Mechanism
2-Methoxyethyl chloroacetate undergoes two primary reaction pathways: Nucleophilic Substitution (
Mechanism: Alkylation (Aminolysis)
The most common application is reacting with secondary amines to form glycine derivatives. The reaction proceeds via a concerted backside attack.
Figure 1: The nucleophile (amine) attacks the electrophilic methylene carbon, displacing the chloride ion in a concerted step.[1]
Hydrolysis
Under basic conditions (NaOH/H
Pharmaceutical Applications
Prodrug Design (Solubility & Permeability)
The 2-methoxyethyl moiety is a "promoiety" used to modify the physicochemical properties of drugs.
-
Lipophilicity Modulation: Converting a polar carboxylic acid drug into a 2-methoxyethyl ester increases lipophilicity, facilitating passive transport across cell membranes.
-
Metabolic Activation: Once in the bloodstream, plasma esterases hydrolyze the ester, releasing the active parent drug and the innocuous (at low doses) linker.
Synthesis of Heterocycles
The molecule serves as a C2 building block for heterocycles. For example, reaction with amidines yields imidazolinones, while reaction with hydrazine derivatives can yield pyrazolones, common scaffolds in NSAIDs and kinase inhibitors.
Safety & Toxicology (Metabolic Pathway)
Handling requires strict adherence to safety protocols due to the alkylating nature of the compound and its metabolic byproducts.
Toxicological Profile:
-
Alkylating Agent: Direct DNA damage potential via guanine alkylation.
-
Metabolites: In vivo hydrolysis releases 2-Methoxyethanol (EGME), a known reproductive toxin and teratogen, and Chloroacetic acid , a metabolic poison that inhibits the TCA cycle.
Figure 2: Metabolic breakdown showing the generation of the teratogenic metabolite Methoxyacetic Acid.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 89734, 2-Methoxyethyl chloroacetate. Retrieved from [Link]
-
International Labour Organization (ILO). (2021). ICSC 1410 - Methyl Chloroacetate (Analogous Toxicity Data). Retrieved from [Link][2]
- Johanson, G. (2000). Toxicity review of ethylene glycol monomethyl ether and its acetate ester. Critical Reviews in Toxicology. (Contextual reference for metabolite toxicity).
